N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic heterocyclic small molecule (MW 306.72 g/mol, C14H12ClFN4O) combining a pyridazin-3-amine pharmacophore with a 2-chloro-4-fluorobenzoyl-substituted azetidine scaffold. The compound falls within the broader class of azetidinyl pyridazines, a scaffold associated with inhibition of nicotinamide phosphoribosyltransferase (NAMPT) and stearoyl-CoA desaturase (SCD).

Molecular Formula C14H12ClFN4O
Molecular Weight 306.73
CAS No. 2097867-11-1
Cat. No. B2365023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
CAS2097867-11-1
Molecular FormulaC14H12ClFN4O
Molecular Weight306.73
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NN=CC=C3
InChIInChI=1S/C14H12ClFN4O/c15-12-6-9(16)3-4-11(12)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19)
InChIKeyYDZVEXXBWWNBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097867-11-1): Structural & Pharmacophore Profile


N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic heterocyclic small molecule (MW 306.72 g/mol, C14H12ClFN4O) combining a pyridazin-3-amine pharmacophore with a 2-chloro-4-fluorobenzoyl-substituted azetidine scaffold. The compound falls within the broader class of azetidinyl pyridazines, a scaffold associated with inhibition of nicotinamide phosphoribosyltransferase (NAMPT) [1] and stearoyl-CoA desaturase (SCD) [2]. Its specific substitution pattern—a 2-chloro-4-fluorobenzoyl group attached to the azetidine ring via an amide bond, with a pyridazin-3-ylamino moiety at the azetidine 3-position—is structurally distinct from simpler analogs and positions it as a candidate for probing structure-activity relationships (SAR) in target-focused libraries.

Why N-[1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Replaced by Generic Azetidinyl Pyridazine Analogs


The 2-chloro-4-fluorobenzoyl substitution pattern is not a trivial modification; SAR studies on azetidinyl pyridazine NAMPT inhibitors demonstrate that the nature and position of the aryl substituent profoundly influence enzymatic inhibition potency, with halogen substitution directly modulating target engagement and metabolic stability [1]. Replacement with a 3-chlorobenzoyl or unsubstituted benzoyl analog, which lacks the ortho-chloro and para-fluoro electronic effects, can lead to significant loss of binding affinity across multiple target classes. Additionally, the distal pyridazin-3-ylamino group is critical for hydrogen-bonding interactions with the hinge region of kinases and the active site of NAMPT; swapping this to a simple amino or hydroxyl group abolishes target activity [2]. A generic azetidine building block therefore cannot reproduce the integrated pharmacophore features essential for target engagement, making direct substitution unreliable for SAR campaigns or probe development.

Quantitative Differentiation Evidence for N-[1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine vs. Closest Analogs


Unique Aryl Substitution Architecture: 2-Chloro-4-fluorobenzoyl vs. 3-Chlorobenzoyl and Benzoyl Analogs

The target compound incorporates a 2-chloro-4-fluorobenzoyl group that simultaneously provides an ortho-chloro substituent (steric and electronic effect) and a para-fluoro substituent (electron-withdrawing, metabolic blocking group). In contrast, the closest purchasable analogs—N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine and N-[1-(benzoyl)azetidin-3-yl]pyridazin-3-amine—bear a single meta-chloro or no halogen substituent. This architectural distinction maps onto known NAMPT inhibitor SAR, where 2,4-disubstitution patterns yield 10- to 100-fold improvements in IC50 compared to unsubstituted or mono-substituted benzoyl analogs [1]. The 4-fluoro group additionally blocks a common CYP450 oxidation site, enhancing projected metabolic stability relative to analogs lacking para substitution [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Pyridazin-3-ylamino vs. Hydroxyl/Unsubstituted Azetidine: Hydrogen-Bonding Capability

The pyridazin-3-ylamino group provides a bidentate hydrogen-bond donor/acceptor motif that is structurally analogous to the hinge-binding region of ATP-competitive kinase inhibitors. The closest non-aminated analog, 1-(2-chloro-4-fluorobenzoyl)azetidin-3-ol [CAS 1343974-68-4], lacks the pyridazine nitrogen atoms and the secondary amine, eliminating the ability to engage the conserved kinase hinge motif. In NAMPT inhibitor co-crystal structures, the pyridazine ring participates in a critical π-stacking interaction with Tyr188 and hydrogen bonds to Ser275, interactions that are not possible with a hydroxyl or unsubstituted azetidine [1]. While no direct IC50 comparison for this exact pair is published, azetidinyl pyridazine SCD inhibitors show >50-fold potency loss when the pyridazine is replaced by a non-heterocyclic moiety [2].

Protein-Ligand Interaction Kinase Hinge Binding Target Engagement

Azetidine Scaffold Conformational Rigidity vs. Piperidine or Pyrrolidine Analogs

The four-membered azetidine ring imposes greater conformational rigidity than five-membered pyrrolidine or six-membered piperidine analogs, reducing the entropic penalty upon target binding. NAMPT inhibitor scaffold morphing studies demonstrate that azetidine-containing analogs exhibit 3- to 10-fold higher binding affinity compared to their piperidine counterparts when the overall molecular weight and lipophilicity are held constant [1]. The specific 1,3-substitution pattern on the azetidine ring of the target compound further orients the pyridazin-3-ylamino and 2-chloro-4-fluorobenzoyl groups into a defined spatial arrangement that pre-organizes the pharmacophore for binding, a feature not present in the more flexible piperidinyl pyridazine analogs described in NAMPT patents [2].

Scaffold Morphing Conformational Restriction Drug-likeness

High-Impact Application Scenarios for N-[1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine


NAMPT Inhibitor Lead Optimization and SAR Expansion

The compound serves as a key intermediate for constructing NAMPT inhibitor libraries. Its 2-chloro-4-fluorobenzoyl-azetidine-pyridazin-3-amine architecture maps directly onto the pharmacophore described in NAMPT inhibitor patents (US20130303509A1, EP2847181A1) [1] and scaffold morphing studies [2]. Medicinal chemists can use it to systematically explore the contribution of the ortho-Cl and para-F substituents to NAMPT potency and selectivity, and as a starting point for further derivatization on the pyridazine ring.

Kinase Selectivity Panel Screening Probe

The pyridazin-3-ylamino group mimics the ATP adenine moiety and can serve as a hinge-binding probe for kinase profiling. The presence of both chloro and fluoro substituents allows chemists to investigate halogen bonding in kinase active sites. The compound can be submitted to broad kinase selectivity panels (e.g., Eurofins KinaseProfiler) to establish selectivity fingerprints relative to pyridazine-based kinase inhibitors in the literature [1].

Stearoyl-CoA Desaturase (SCD) Inhibitor Tool Compound

Azetidinyl pyridazines are a privileged scaffold for SCD inhibition [1]. While the target compound was not directly evaluated in the published SCD inhibitor campaign, its structural similarity to the reported lead series (featuring an azetidinyl pyridazine core) makes it a suitable candidate for SCD enzyme inhibition assays and metabolic disease models, particularly where differentiated oral bioavailability and systemic distribution are evaluation endpoints [1].

Building Block for Parallel Synthesis of DNA-Encoded Libraries (DEL)

The amine handle on the azetidine ring is suitable for on-DNA acylation or reductive amination, enabling incorporation into DNA-encoded libraries. Its dual halogen substitution provides synthetic handles for late-stage diversification via cross-coupling, a feature that simpler benzoyl analogs cannot offer [1].

Quote Request

Request a Quote for N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.